molecular formula C16H15NO B8507256 5-(2-Phenylethyloxy)indole

5-(2-Phenylethyloxy)indole

Cat. No.: B8507256
M. Wt: 237.30 g/mol
InChI Key: DEGRFCVVZUGCAW-UHFFFAOYSA-N
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Description

5-(2-Phenylethyloxy)indole is a substituted indole derivative featuring a phenylethyloxy group (–OCH₂CH₂Ph) at the 5-position of the indole core. The phenylethyloxy group enhances lipophilicity compared to smaller substituents (e.g., methoxy or fluoro), which may influence bioavailability and receptor interactions in pharmacological contexts .

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

5-(2-phenylethoxy)-1H-indole

InChI

InChI=1S/C16H15NO/c1-2-4-13(5-3-1)9-11-18-15-6-7-16-14(12-15)8-10-17-16/h1-8,10,12,17H,9,11H2

InChI Key

DEGRFCVVZUGCAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC3=C(C=C2)NC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-(2-Phenylethyloxy)indole with structurally related indole derivatives:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound –OCH₂CH₂Ph (5) C₁₆H₁₅NO 237.30 Hypothesized high lipophilicity -
5-(Benzyloxy)indole –OCH₂Ph (5) C₁₅H₁₃NO 223.27 Intermediate for drug synthesis
5-Fluoro-1H-indole-2-carboxamide derivatives –F (5), carboxamide (2) C₂₂H₁₆FN₂O₂ 359.12–373.14 Anticancer, kinase inhibition
5-Methoxyindole-2-carboxylate –OCH₃ (5), ester (2) C₁₂H₁₁NO₃ 217.22 Fluorescent probes, building blocks
5-(Trifluoromethyl)indole-2-carboxylate –CF₃ (5), ester (2) C₁₂H₁₀F₃NO₂ 257.21 High electron-withdrawing effect
Key Observations:
  • Electronic Effects : Unlike electron-withdrawing groups (e.g., –CF₃ or –F), the phenylethyloxy group is electron-donating, which may stabilize the indole ring and influence reactivity in electrophilic substitutions .
  • Biological Activity : Carboxamide derivatives (e.g., N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) exhibit kinase inhibitory activity, suggesting that substituents at the 5-position can modulate target binding .

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